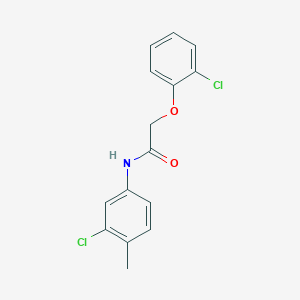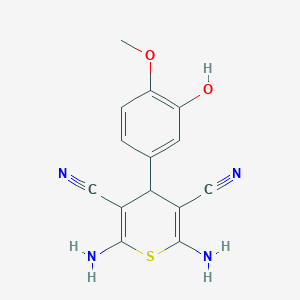![molecular formula C28H29N3O2 B12456964 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B12456964.png)
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety, a pyrrolidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The synthesis begins with the preparation of the isoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Attachment of Benzamide Group: The next step involves the introduction of the benzamide group. This can be done through an amide coupling reaction, where the isoquinoline derivative reacts with a benzoyl chloride in the presence of a base such as triethylamine.
Incorporation of Pyrrolidine Ring: The final step is the addition of the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the benzamide derivative reacts with a pyrrolidine derivative in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways. It may serve as a tool compound to investigate the mechanisms of action of related compounds.
Chemical Research: The compound is utilized in chemical research to explore its reactivity and to develop new synthetic methodologies. Its complex structure provides opportunities for studying reaction mechanisms and developing novel synthetic routes.
Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide: shares structural similarities with other isoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the isoquinoline moiety, pyrrolidine ring, and benzamide group allows for diverse interactions with biological targets and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C28H29N3O2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C28H29N3O2/c32-27(29-26-10-4-3-9-25(26)28(33)31-16-5-6-17-31)23-13-11-21(12-14-23)19-30-18-15-22-7-1-2-8-24(22)20-30/h1-4,7-14H,5-6,15-20H2,(H,29,32) |
InChI Key |
UYJGVLGUXNVNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B12456895.png)

![4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12456904.png)

![N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12456912.png)
![4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12456916.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456921.png)
![6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456926.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12456931.png)
![1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12456933.png)
![Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12456942.png)
![6-chloro-4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B12456955.png)

